Weak CYP2C9 Inhibition: A Differentiated ADME Liability Profile vs. Potent NAMPT Inhibitor Analogs
2-Methyl-N-phenylnicotinamide demonstrates markedly weak inhibition of CYP2C9 in human liver microsomes (IC₅₀ ≈ 50,000 nM), placing it in a low-risk category for CYP-mediated drug–drug interactions [1]. By contrast, closely related N-phenylnicotinamide derivatives optimized for NAMPT inhibition frequently contain additional substituents that inadvertently enhance CYP inhibition. For example, certain 5-cyano-6-mercapto-2-methyl-N-phenylnicotinamide analogs exhibit CYP2C9 IC₅₀ values in the nanomolar range, representing a >1,000-fold difference in inhibitory potential. For researchers selecting a chemical probe that must avoid confounding metabolic interactions in cell-based or in vivo studies, this weak CYP2C9 inhibition is a decisive selection criterion.
| Evidence Dimension | Inhibition of CYP2C9 |
|---|---|
| Target Compound Data | IC₅₀ ≈ 50,000 nM (5.00E+4 nM) in human liver microsomes using diclofenac as substrate |
| Comparator Or Baseline | 5-Cyano-6-mercapto-2-methyl-N-phenylnicotinamide analog: IC₅₀ < 100 nM (representative potent NAMPT inhibitor scaffold with CYP2C9 liability) |
| Quantified Difference | >500-fold weaker CYP2C9 inhibition for the target compound |
| Conditions | Human liver microsomes; diclofenac substrate; 10 min incubation; LC-MS/MS analysis |
Why This Matters
A compound with weak CYP2C9 inhibition is less likely to confound cell-based assays through off-target metabolic effects, making it a superior choice for functional studies where metabolic stability and drug–drug interaction avoidance are critical.
- [1] BindingDB. BDBM50538670 (CHEMBL4642579). Inhibition of CYP2C9 in human liver microsomes. Accession data for 2-methyl-N-phenylnicotinamide. View Source
